molecular formula C18H23N3O2S B2410685 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1797260-44-6

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide

カタログ番号: B2410685
CAS番号: 1797260-44-6
分子量: 345.46
InChIキー: HUVOAPMDBLDLQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a synthetic small molecule featuring a pyrazole core substituted with cyclopropyl groups and a phenylmethanesulfonamide side chain. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities and presence in various therapeutic agents . The inclusion of cyclopropyl groups is a common strategy in drug discovery to modulate properties such as metabolic stability and lipophilicity; compounds with similar cyclopropyl substitutions on a pyrazole ring have been investigated as potent antagonists for receptors like the cannabinoid CB1 receptor . The benzenesulfonamide moiety is a functionally significant group found in compounds with diverse biological targets. This specific structural combination suggests potential for this compound to serve as a key intermediate or pharmacological probe in research programs focused on areas such as enzyme inhibition or receptor modulation. Researchers may find value in its application for developing novel therapeutic agents for conditions where pyrazole-based compounds have shown efficacy, including inflammation, infectious diseases, and metabolic disorders . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-24(23,13-14-4-2-1-3-5-14)19-10-11-21-18(16-8-9-16)12-17(20-21)15-6-7-15/h1-5,12,15-16,19H,6-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVOAPMDBLDLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)CC3=CC=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of the Compound

The compound features a unique structure characterized by a pyrazole ring and a sulfonamide group. The molecular formula is C15H21N3O2SC_{15}H_{21}N_3O_2S with a molecular weight of approximately 307.41 g/mol. Its structural attributes contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Research indicates that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide acts primarily through the following mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety allows the compound to mimic natural substrates, effectively binding to enzyme active sites and inhibiting their activity. This can disrupt metabolic pathways associated with various diseases, including cancer and inflammation.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. Notably, studies suggest potential interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anti-inflammatory Effects

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide has shown promise in reducing inflammation. Experimental data indicate that it can modulate pro-inflammatory cytokines and inhibit pathways leading to chronic inflammatory responses.

Anticancer Properties

The compound's ability to inhibit CDKs suggests its potential as an anticancer agent. In vitro studies have demonstrated that it can suppress tumor cell proliferation by inducing cell cycle arrest and promoting apoptosis in various cancer cell lines.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide and structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamideDimethyl substitutionsDifferent steric hindrance affecting biological activity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamideBenzenesulfonamide groupVariation in solubility and receptor binding affinity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamideMethylthio groupPotentially different pharmacological profiles

This comparison highlights how variations in substituents can influence biological activity and therapeutic potential.

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of the compound, researchers found that it significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Anticancer Efficacy

Another study evaluated the compound's anticancer properties against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and activated apoptotic pathways.

Q & A

Q. How can researchers optimize the multi-step synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide?

  • Methodological Answer : Synthesis optimization typically involves:
  • Stepwise Functionalization : Begin with pyrazole ring formation using cyclopropane precursors, followed by ethyl linkage and sulfonamide coupling .
  • Condition Control : Use anhydrous solvents (e.g., THF or DMF) and catalysts like Pd(PPh₃)₄ for coupling reactions to improve yield (60–85%) .
  • Purity Monitoring : Employ thin-layer chromatography (TLC) and HPLC to track intermediates and final product purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopropyl proton environments (δ 0.5–1.5 ppm) and sulfonamide NH signals (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 458.2) .
  • X-ray Crystallography : Resolves spatial arrangement of the dicyclopropyl-pyrazole moiety (bond angles: 105–110°) .

Q. How can researchers assess initial bioactivity for target identification?

  • Methodological Answer :
  • High-Throughput Screening (HTS) : Test against kinase or GPCR panels to identify inhibition (e.g., IC₅₀ values for CDK2: <10 μM) .
  • Docking Simulations : Use AutoDock Vina to predict binding modes to cyclin-dependent kinases (CDKs) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic properties and reactivity predictions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) and predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to explain discrepancies in experimental vs. theoretical reaction rates .

Q. What strategies address inconsistencies in crystallographic data for pyrazole-sulfonamide derivatives?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 5%) to resolve disorder in cyclopropyl groups .
  • Twinned Data Handling : Apply HKL-3000 for merging datasets from twinned crystals (e.g., pseudo-merohedral twinning) .

Q. How can researchers validate conflicting bioactivity data across assays?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence polarization) with cellular viability assays (MTT) to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (t₁/₂ < 30 min) underlies inconsistent IC₅₀ values .

Q. What synthetic routes enable selective functionalization of the pyrazole core?

  • Methodological Answer :
  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to regioselectively substitute the 4-position of the pyrazole ring .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) introduce diversity at the ethyl linker (yield: 70–90%) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。